molecular formula C12H11NOS B1375274 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one CAS No. 1486368-72-2

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one

Cat. No.: B1375274
CAS No.: 1486368-72-2
M. Wt: 217.29 g/mol
InChI Key: OLDJOSRXCZELIA-UHFFFAOYSA-N
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Description

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2, a phenyl group at position 5, and an acetyl group (ethanone) at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. The amino group enhances solubility and hydrogen-bonding capacity, while the phenyl and acetyl groups contribute to lipophilicity and reactivity in further synthetic modifications .

Properties

IUPAC Name

1-(2-amino-5-phenylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)10-7-11(15-12(10)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDJOSRXCZELIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Principle

The Gewald reaction is a well-established multicomponent reaction that synthesizes 2-aminothiophenes by condensing a ketone or aldehyde, a cyanoacetamide derivative, and elemental sulfur in the presence of a base. This method is particularly valuable for introducing the amino group at the 2-position of the thiophene ring.

Synthetic Procedure

  • Starting Materials:

    • Ketones or aldehydes (e.g., acetophenone derivatives)
    • Cyanoacetamide or cyanoacetate derivatives
    • Elemental sulfur
    • Base such as triethylamine (TEA)
    • Solvent: Ethanol (EtOH)
  • Conditions:

    • The mixture is refluxed overnight in ethanol with triethylamine as the base.
  • Mechanism Highlights:

    • The reaction proceeds via Knoevenagel condensation of the ketone/aldehyde with cyanoacetamide, followed by sulfur incorporation and cyclization to form the thiophene ring.

Outcome and Optimization

  • Variation of substituents at the 3-, 4-, and 5-positions of the thiophene ring is achievable by selecting appropriate aldehydes or ketones.
  • The amino group at the 2-position can be further modified by acylation.
  • This method yields the target compound with good regioselectivity and moderate to high yields.

Representative Data from Literature

Compound ID R1 (Position 5) R2 (Position 3) IC50 (µM) (Biological Activity)
A9 H Phenyl 12.4 ± 0.9
C2 H Phenyl 18.6 ± 6.0
C6 H Phenyl 20.6 ± 3.8

Note: The table illustrates variations in biological activity related to substitution patterns, indicating successful synthesis of derivatives via the Gewald reaction.

Suzuki-Miyaura Coupling Followed by Nitro Reduction

Reaction Principle

This method involves the construction of the 5-phenyl substituent on the thiophene ring via palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated thiophene intermediate with phenylboronic acid, followed by reduction of a nitro group to the amino group.

Synthetic Procedure

  • Step 1: Suzuki-Miyaura Coupling

    • React 2-bromo-5-nitrothiophene with phenylboronic acid.
    • Catalyst: Pd(PPh3)4
    • Base: Sodium carbonate aqueous solution
    • Solvent: Toluene/ethanol mixture
    • Conditions: Reflux for approximately 15 hours.
  • Step 2: Nitro Group Reduction

    • Reduction of the nitro group to amino group using hydrazine hydrate in absolute ethanol at 50 °C.
    • Catalytic hydrogenation with Raney nickel is performed to complete reduction.
    • Purification via flash column chromatography.

Advantages

  • High yield of intermediate and final product (e.g., 86% for coupling, 90% for reduction).
  • Selective formation of the 2-amino-5-phenylthiophene core.
  • Mild reduction conditions preserve sensitive functionalities.

Mechanistic Insights

  • The Suzuki-Miyaura coupling efficiently installs the phenyl substituent at the 5-position.
  • Reduction conditions are optimized to avoid over-reduction or decomposition.
  • The free amine at the 2-position allows for further functionalization if desired.

Comparative Summary of Preparation Methods

Aspect Gewald Multicomponent Reaction Suzuki-Miyaura Coupling + Reduction
Starting Materials Ketones/aldehydes, cyanoacetamide, sulfur 2-bromo-5-nitrothiophene, phenylboronic acid
Key Reaction Type Multicomponent condensation Cross-coupling and catalytic reduction
Functional Group Introduction Amino group introduced during cyclization Nitro group reduction post-coupling
Reaction Conditions Reflux in ethanol with base overnight Reflux in toluene/ethanol; reduction at 50 °C
Yield Moderate to high High (86-90%)
Regioselectivity High, controlled by choice of aldehyde/ketone High, controlled by coupling site and reduction
Scalability Suitable for library synthesis Suitable for targeted synthesis

Research Findings and Notes

  • The Gewald reaction allows rapid diversification of the thiophene core by varying aldehyde or ketone components, which is useful for SAR (structure-activity relationship) studies.
  • Suzuki-Miyaura coupling is a robust method to introduce aromatic substituents with high precision, followed by a selective reduction step to reveal the amino group, enabling further chemical modifications.
  • Both methods provide access to this compound with confirmed structures and purity, suitable for biological evaluation.
  • The choice of method depends on available starting materials, desired substitution patterns, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one (CAS: 175137-02-7)

  • Molecular Formula: C₁₂H₁₀ClNOS
  • Key Differences: A chlorine atom replaces the phenyl group’s hydrogen at the para position.

b) 1-(5-Chlorobenzo[b]thiophen-3-yl)ethan-1-one (CAS: 16296-90-5)

  • Molecular Formula : C₁₀H₇ClOS
  • Key Differences: The thiophene ring is fused with a benzene ring (benzothiophene), and a chlorine substituent is present at position 3. This fusion enhances aromatic stability and may influence photophysical properties compared to the non-fused thiophene derivative .

c) 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one

  • Molecular Formula : C₂₀H₁₃N₃OS₂
  • Key Differences: Incorporates a benzoimidazotriazole moiety linked to the acetyl-thiophene group.
Physicochemical Properties
Compound Melting Point (°C) Solubility Key Functional Groups
1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one Not reported Moderate in DMSO Amino, acetyl, phenyl
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one 137.3–138.5 Low in water Sulfonylidene, chloromethyl
1-(5-Methylthiophen-2-yl)ethan-1-one Not reported High in ethanol Methyl, acetyl
  • The amino group in the target compound improves aqueous solubility compared to non-polar analogues like 1-(5-methylthiophen-2-yl)ethan-1-one .

Biological Activity

1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one is an organic compound characterized by its unique structural features, including a thiophene ring, an amino group, and a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NOS. Its structure includes:

  • Amino Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Ketone Group : Enhances the compound's electrophilic properties.
  • Thiophene Ring : A five-membered aromatic heterocycle that imparts stability and electronic properties.

The presence of these functional groups suggests a promising profile for biological activity, particularly in drug development.

Antimicrobial Properties

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit various bacterial strains and fungi, suggesting that this compound may possess similar properties. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

Anticancer Potential

The anticancer activity of thiophene derivatives has been explored extensively. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells. For example, a study evaluating the cytotoxic effects of various thiophene derivatives reported IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study: Inhibition of Malarial Enzymes

A notable study involved the evaluation of this compound against Plasmodium falciparum ATC (PfATC). The compound demonstrated dose-dependent inhibition with IC50 values ranging from 1.59 µM to 5.69 µM across different derivative compounds tested. This suggests potential for developing antimalarial therapies based on this compound's structure .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those in the pyrimidine biosynthesis pathway, which are crucial for cell proliferation.
  • Cell Cycle Interference : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can increase ROS levels in cells, contributing to cytotoxic effects against cancerous cells .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial strains and fungi
AnticancerInduced apoptosis in various cancer cell lines
AntimalarialDose-dependent inhibition of PfATC

IC50 Values from Case Studies

CompoundTargetIC50 Value (µM)Reference
1-(2-Amino-5-pheny...PfATC1.59 - 5.69
Related Thiophene DerivativeVarious Cancer Cell LinesVaries (up to ~10)

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Amino-5-phenylthiophen-3-yl)ethan-1-one?

Answer: Synthesis optimization typically involves adjusting reaction parameters such as solvent choice, temperature, and catalyst loading. For analogous ketones, ethanol with thionyl chloride has been used to promote condensation reactions (e.g., 2,4-dihydroxy acetophenone derivatives) . Researchers should employ kinetic studies to identify rate-limiting steps and use techniques like thin-layer chromatography (TLC) or HPLC to monitor intermediate formation. Safety protocols for handling amino-thiophene precursors (e.g., avoiding inhalation/contact) should align with SDS guidelines for similar compounds .

Q. What analytical methods are recommended for structural characterization of this compound?

Answer: A combination of NMR (¹H/¹³C), FT-IR, and X-ray crystallography is critical. For structurally related ethanones, NMR can resolve aromatic proton environments and confirm amino-thiophene substitution patterns . X-ray diffraction (as in Acta Crystallographica reports) provides precise bond-length and angle data, essential for validating tautomeric forms or hydrogen-bonding networks . Mass spectrometry (EI or ESI) further confirms molecular weight, with NIST databases serving as reference standards .

Q. How can researchers validate the purity of this compound?

Answer: Purity assessment requires HPLC (reverse-phase C18 columns) or GC-MS with flame ionization detection. For phenolic ethanones, gradient elution (e.g., water:acetonitrile with 0.1% formic acid) resolves polar impurities . Quantitative analysis via calibration curves using certified reference materials (CRMs) ensures accuracy. Residual solvents should be quantified via headspace GC-MS, referencing ICH Q3C guidelines .

Q. What safety precautions are essential when handling this compound?

Answer: Based on SDS for structurally similar amino-aryl ketones, wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 in some analogs) . In case of skin contact, wash immediately with soap/water; for ingestion, administer activated charcoal and seek medical attention . Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Q. How can researchers determine solubility and stability in various solvents?

Answer: Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C, followed by UV-Vis spectroscopy to quantify saturation points. Stability studies (e.g., under light, heat, or acidic/basic conditions) use HPLC to track degradation products. For example, methoxy-substituted ethanones degrade via demethylation under strong acids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For amino-thiophenes, the ketone group and thiophene ring are reactive toward nucleophiles like Grignard reagents. Solvent effects (PCM models) and transition-state analysis (IRC) refine reaction pathways .

Q. What strategies resolve contradictions in reported toxicity data for similar compounds?

Answer: Cross-reference SDS from multiple suppliers (e.g., Key Organics vs. Combi-Blocks) and validate via in vitro assays. For example, acute oral toxicity (LD₅₀) discrepancies in azepane-fluorophenyl ethanones require zebrafish embryo toxicity (ZFET) testing or Ames tests for mutagenicity . Peer-reviewed studies in journals like Chemical Research in Toxicology provide authoritative benchmarks.

Q. How can researchers design experiments to study the compound’s mechanism of action in biological systems?

Answer: Use isotopic labeling (e.g., ¹⁴C-acetone precursor) to track metabolic pathways in cell cultures. For antimicrobial studies (analogous to benzyloxy ethanones), minimum inhibitory concentration (MIC) assays against Gram+/Gram– bacteria identify structure-activity relationships (SARs) . Proteomics (e.g., SILAC) or transcriptomics (RNA-seq) further elucidate target proteins or pathways.

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

Answer: Single-crystal X-ray diffraction (SC-XRD) with Hirshfeld surface analysis quantifies hydrogen-bonding (e.g., N–H⋯O) and π-π stacking interactions. For methoxy-phenyl ethanones, thermal analysis (DSC/TGA) correlates crystal packing with melting points . Pair distribution function (PDF) analysis resolves amorphous-phase interactions.

Q. How can researchers address low yields in multi-step syntheses of this compound?

Answer: Apply Design of Experiments (DoE) to optimize variables (e.g., stoichiometry, catalyst loading). For thiophene derivatives, Pd-catalyzed cross-coupling (Suzuki-Miyaura) improves regioselectivity . Flow chemistry systems enhance reproducibility and scalability, while in situ FT-IR monitors intermediate formation in real time .

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